2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol
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Overview
Description
2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutanol structure via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzylamine, is prepared through the bromination of benzylamine using bromine in the presence of a suitable solvent such as dichloromethane.
Cyclobutanol Formation: The cyclobutanol moiety is synthesized via a cyclization reaction involving a suitable precursor, such as 1,3-dibromopropane, under basic conditions.
Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the cyclobutanol precursor using a coupling reagent such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
Oxidation: 2-{[(2-Bromophenyl)methyl]amino}cyclobutanone.
Reduction: 2-{[(Phenyl)methyl]amino}cyclobutan-1-ol.
Substitution: 2-{[(2-Azidophenyl)methyl]amino}cyclobutan-1-ol.
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclobutanol moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol
- 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
- 2-{[(2-Iodophenyl)methyl]amino}cyclobutan-1-ol
Uniqueness
2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylamino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXSUYIZWFYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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